Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate
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Overview
Description
Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including ester, acetyloxy, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of a suitable oxane derivative with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfanyl group can interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3,4,5-tris(acetyloxy)-6-[(4-chlorophenyl)sulfanyl]oxane-2-carboxylate: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H24O9S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxane-2-carboxylate |
InChI |
InChI=1S/C20H24O9S/c1-10-6-8-14(9-7-10)30-20-18(28-13(4)23)16(27-12(3)22)15(26-11(2)21)17(29-20)19(24)25-5/h6-9,15-18,20H,1-5H3 |
InChI Key |
AGLYVAPDYNZFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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